2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Description
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid is a structurally complex quinoxaline derivative characterized by dual thioether linkages and a carboxyphenyl substituent. The compound’s carboxylic acid group enhances polarity, likely improving aqueous solubility compared to non-carboxylated analogs. Its molecular weight is expected to exceed 400 g/mol due to the quinoxaline ring, carboxyphenylmethylthio, and phenylacetic acid moieties—significantly larger than simpler phenylacetic acid derivatives documented in the evidence .
Properties
IUPAC Name |
2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZJUJLDFZZQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of quinoxaline-2-thiol with 3-(carboxyphenylmethylthio)benzyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₄H₁₈N₂O₄S₂ | ~470 (estimated) | Quinoxaline, dual thioethers, carboxyphenyl | High polarity, potential bioactivity |
| (3-Methylquinoxalin-2-yl)sulfanylacetic acid | C₁₇H₁₄N₂O₂S | 310.37 | Quinoxaline, methyl, single thioether | Lower solubility due to methyl group |
| 2-Hydroxy-2,2-diphenylacetic acid | C₁₄H₁₂O₃ | 228.24 | Hydroxy, diphenyl | Chelating agent, limited bioavailability |
| 3-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Methoxy | Small size, high volatility |
| α-(Phenylthio)phenylacetic acid | C₁₄H₁₂O₂S | 244.31 | Phenylthio | Moderate reactivity, sulfur-mediated interactions |
Functional Group Impact on Properties
Thioether Linkages: The target compound’s dual thioether groups (vs. single thioether in ) may enhance metal-binding capacity and redox activity, critical for enzyme inhibition or catalytic applications. Comparatively, α-(Phenylthio)phenylacetic acid lacks the quinoxaline ring but shares sulfur-mediated reactivity, suggesting both compounds could participate in nucleophilic substitutions.
Carboxylic Acid vs. Methyl/Methoxy Groups :
- The carboxyphenyl group in the target compound increases acidity (pKa ~2-3) and solubility in basic media, unlike the methyl-substituted analog in (pKa ~4-5 for acetic acid derivatives).
- Methoxy-substituted analogs (e.g., ) exhibit lower polarity, favoring lipid membrane permeability but reducing water solubility.
Methyl substitution in reduces steric hindrance compared to the bulkier carboxyphenyl group in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
